Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Overview
Description
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a chemical compound with the empirical formula C11H12O4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is represented by the SMILES string O=C(OCC)C1=CC=C2OCCOC2=C1 . The molecular weight is 208.21 .Physical And Chemical Properties Analysis
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a solid substance . It has a molecular weight of 208.21 .Scientific Research Applications
Synthesis and Potential in Anticancer Activity
Research shows that derivatives of Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate have been synthesized and evaluated for their anticancer activity. A study by Abdel-Motaal et al. (2020) demonstrated that certain compounds synthesized using this chemical showed potent activity against the colon HCT-116 human cancer cell line. This suggests its potential role in developing new anticancer agents.
Applications in Material Science
In the field of material science, derivatives of Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate have been utilized in creating novel materials with significant physical properties. For instance, Konstantinova et al. (2020) reported the synthesis of unique heterocyclic systems using this compound, highlighting its potential in the development of new materials.
Contribution to Organic Synthesis
In organic synthesis, Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is used as a precursor in the synthesis of various complex molecules. Bartlett et al. (1983) described its role in the regiospecific deoxygenation of β-resorcylic ester derivatives, showcasing its versatility in synthetic chemistry.
Pharmaceutical Applications
The compound also finds applications in the pharmaceutical industry. Kumaraswamy et al. (2003) discussed its use in the synthesis of Doxazosin, an antihypertensive drug, demonstrating its relevance in drug synthesis.
Optical and Electrical Applications
Additionally, Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate derivatives have been explored for their optical and electrical properties. Elkanzi et al. (2020) synthesized a novel compound and evaluated its suitability for photodiode applications, indicating its potential in optoelectronic devices.
Safety And Hazards
properties
IUPAC Name |
ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-13-11(12)8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQWCKWRILLHAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586482 | |
Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate | |
CAS RN |
20825-87-0 | |
Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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